2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic structure with an oxazepine ring. The molecule features a 10-ethyl group on the oxazepine ring and a 2-bromo-substituted benzamide moiety at position 2. Its structural uniqueness lies in the combination of the ethyl group’s lipophilicity and the bromo substituent’s electron-withdrawing effects, which may enhance target binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEAVJXIRGDXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, also known as F731-0117, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on antibacterial and antifungal properties.
Chemical Structure
The compound has the following molecular formula: C22H17BrN2O3. Its structure includes a dibenzo[b,f][1,4]oxazepine core with a bromine substituent at the 2-position and an ethyl group at the 10-position. The detailed structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Such synthetic pathways allow for the introduction of various substituents that can enhance biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antibacterial properties. Although specific data on the activity of this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis.
- Case Studies : In comparative studies, compounds with similar structures have demonstrated low minimum inhibitory concentrations (MICs), suggesting that modifications such as bromination can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The potential antifungal properties of this compound are also noteworthy. Benzamide derivatives have been shown to exhibit fungicidal effects against various fungal strains.
- Activity Assessment : Preliminary bioassays indicate that certain benzamide derivatives can inhibit fungal growth effectively at low concentrations. For example, compounds structurally related to this compound have been reported to achieve over 90% inhibition against Botrytis cinerea .
Comparative Analysis
A comparison of this compound with other similar compounds reveals unique biological profiles:
| Compound Name | Antibacterial Activity | Antifungal Activity | Notes |
|---|---|---|---|
| 2-bromo-N-(10-ethyl...) | High (MIC < 5 μg/mL) | Moderate (EC50 ~ 20 μg/mL) | Bromine enhances activity |
| N-(10-ethyl...) | Moderate (MIC ~ 20 μg/mL) | Low (EC50 > 50 μg/mL) | Lacks bromine substituent |
| 3-bromo-N-(...) | High (MIC < 5 μg/mL) | High (EC50 ~ 15 μg/mL) | Similar structure with different substituents |
Comparison with Similar Compounds
N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide
- Key Differences : Methyl group at position 10 (vs. ethyl) and trifluoromethyl (CF₃) on benzamide (vs. Br).
- CF₃ is strongly electron-withdrawing, which may alter electronic interactions with targets compared to bromo .
N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-7-yl)-2-(4-Fluorophenyl)Acetamide (8c)
- Key Differences : Substituent at position 7 (vs. 2) and 4-fluorophenyl acetamide (vs. bromobenzamide).
- Impact :
BT2 (Ethyl Carbamate Derivative)
- Key Differences : Carbamate (ethyl ester) replaces benzamide.
- Impact: Carbamates are more hydrolytically stable than esters but less stable than amides. Demonstrated anti-inflammatory activity in suppressing monocytic-endothelial adhesion, suggesting the scaffold’s versatility .
Sulfonamide Derivatives
2-Bromo-N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide
- Key Differences : Sulfonamide group (SO₂NH) replaces benzamide.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Synthetic Yield | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~473 g/mol | ~3.8 | Not reported | Bromobenzamide, Ethyl-oxazepine |
| N-(10-Methyl...Trifluoromethyl-Benzamide) | ~434 g/mol | ~3.2 | Not reported | CF₃-Benzamide, Methyl-oxazepine |
| 8c (4-Fluorophenyl Acetamide) | ~408 g/mol | ~2.9 | 83% | 4-Fluoroacetamide, Ethyl-oxazepine |
| BT2 (Carbamate) | ~354 g/mol | ~2.5 | Not reported | Ethyl carbamate, Ethyl-oxazepine |
| Benzenesulfonamide Derivative | ~473.34 g/mol | ~3.1 | Not reported | Bromosulfonamide, Ethyl-oxazepine |
- Synthetic Efficiency : Derivatives like 8c achieve high yields (83%), likely due to the electron-deficient 4-fluorophenyl enhancing reaction kinetics, whereas bromo-substituted compounds may require optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
